1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group is introduced via a nucleophilic substitution reaction.
Methylation: The methyl group is added through a methylation reaction using methylating agents such as methyl iodide.
Pyridine Ring Attachment: The pyridin-2-yl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the fluorine atom.
1-(2-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the chlorine atom.
1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-thione: Similar structure but contains a sulfur atom instead of oxygen.
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c1-20-14(13-7-2-3-8-18-13)19-21(15(20)22)9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWYHNIVCLOPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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